![molecular formula C9H18O4 B14488459 1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol CAS No. 63389-77-5](/img/structure/B14488459.png)
1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol is an organic compound with the molecular formula C9H18O4. It is a versatile chemical used in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes both methoxyethoxy and propenyloxy groups attached to a propanol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol typically involves the reaction of allyl alcohol with 1-(2-methoxyethoxy)propan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of optimized reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The presence of both methoxyethoxy and propenyloxy groups allows for diverse interactions with biological molecules, enhancing its versatility in research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methoxy-1-methylethoxy)propan-2-ol: Similar in structure but lacks the propenyloxy group.
1-[1-Methyl-2-(2-propenyloxy)ethoxy]-2-propanol: Similar but with a different substitution pattern on the propanol backbone
Uniqueness
1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol is unique due to the presence of both methoxyethoxy and propenyloxy groups, which confer distinct chemical and physical properties. This dual functionality allows for a broader range of applications and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
63389-77-5 |
|---|---|
Formule moléculaire |
C9H18O4 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(2-methoxyethoxy)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C9H18O4/c1-3-4-12-7-9(10)8-13-6-5-11-2/h3,9-10H,1,4-8H2,2H3 |
Clé InChI |
MMJICIIXFVHLHP-UHFFFAOYSA-N |
SMILES canonique |
COCCOCC(COCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


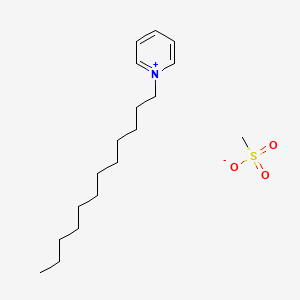
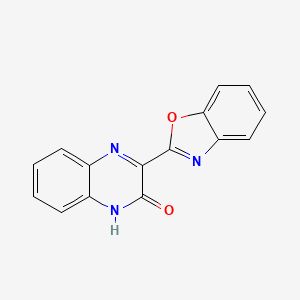

![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
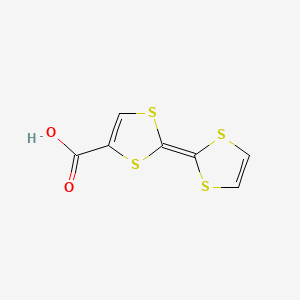
![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
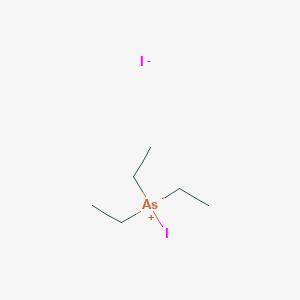
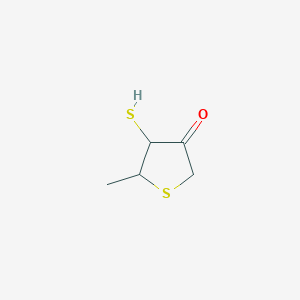
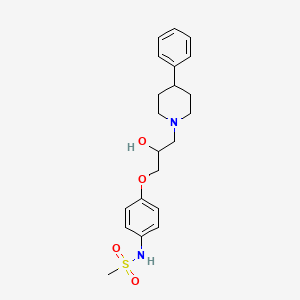
![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)
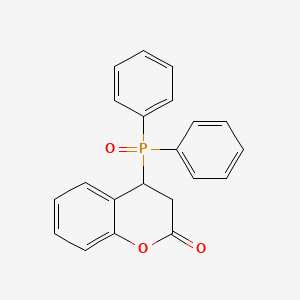
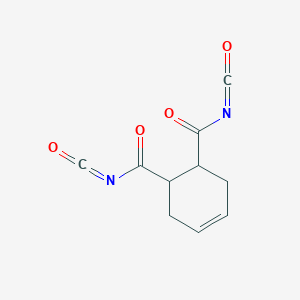
![2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione](/img/structure/B14488454.png)
